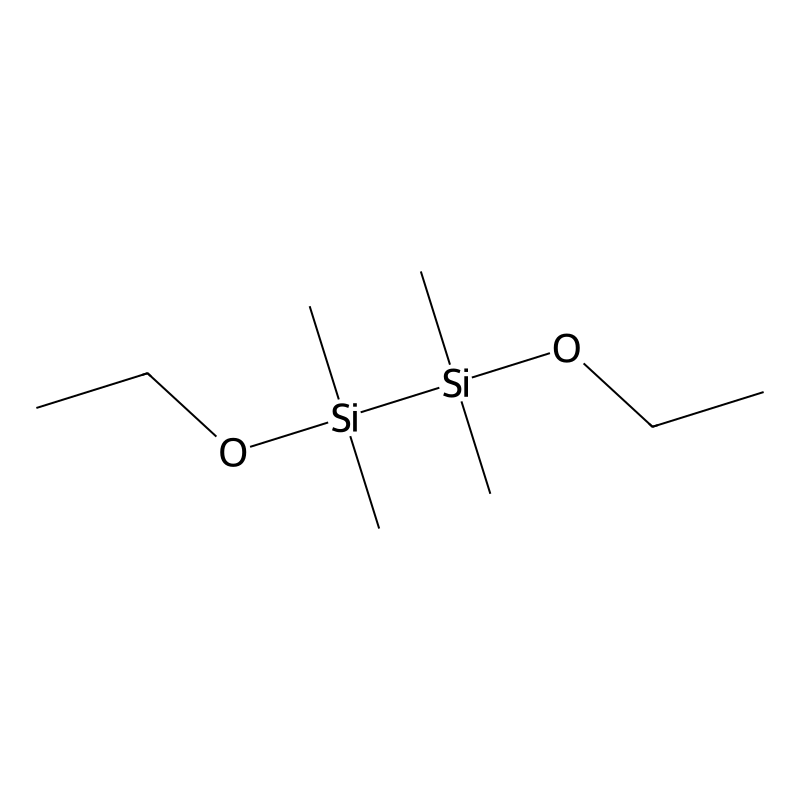1,2-Diethoxy-1,1,2,2-tetramethyldisilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
,2-Diethoxy-1,1,2,2-tetramethyldisilane is a silicon-based compound belonging to the class of organosilanes. Research has explored its synthesis using various methods, including the reaction of dichlorodimethylsilane with diethoxymagnesium:
(CH3)2SiCl2 + 2 (CH3CH2O)MgCl → ((CH3CH2O)(CH3)2Si)2 + 2 MgCl2
Studies have characterized the structure and properties of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].
Potential Applications:
Research suggests that 1,2-Diethoxy-1,1,2,2-tetramethyldisilane possesses properties that make it potentially useful in various scientific applications:
Precursor for silicon-based materials
Due to the presence of ethoxy groups, the compound can act as a precursor for the synthesis of silicon-containing materials through hydrolysis and condensation reactions []. These materials can find applications in electronics, optics, and catalysis.
Organic synthesis
The ethoxy groups can be transformed into other functional groups through various organic reactions, allowing the use of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane as a starting material for the synthesis of diverse organic molecules [].
Current Research Trends:
While research on 1,2-Diethoxy-1,1,2,2-tetramethyldisilane is ongoing, it is essential to note that the compound is not yet widely studied compared to other organosilanes. Current research trends seem to focus on:
Developing new synthetic routes
Researchers are exploring alternative methods for synthesizing 1,2-Diethoxy-1,1,2,2-tetramethyldisilane with improved efficiency and selectivity [].
Investigating potential applications
Further exploration of the compound's potential applications in material science, organic synthesis, and other fields is ongoing.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane is a silane compound with the molecular formula and a molecular weight of 206.43 g/mol. It features two ethoxy groups and two dimethylsilyl groups attached to a central silicon framework. This compound is characterized by its unique structure, which includes multiple silicon atoms and functional groups that enhance its reactivity and versatility in chemical applications .
Typical Reactions Include:- Silylation of Aryl Bromides: This reaction involves the insertion of 1,2-diethoxy-1,1,2,2-tetramethyldisilane into aryl bromides under palladium catalysis.
- Thermal Decomposition: Under high temperatures, it can decompose to yield primary products like dimethylsilane and dimethylsilyl radicals.
The synthesis of 1,2-diethoxy-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with alcohols in the presence of a base. A common method includes:
- Reaction of Chlorosilanes: Chlorosilanes react with ethanol under basic conditions to produce the desired diethoxy compound.Example Reaction:text
RSiCl + C2H5OH → RSi(OEt) + HCl
This method allows for the introduction of ethoxy groups onto the silicon framework .
1,2-Diethoxy-1,1,2,2-tetramethyldisilane has several applications across various fields:
- Silicon-Based Materials: Used in the synthesis of silicon-containing polymers and materials.
- Silylation Agent: Acts as a silylation agent in organic synthesis for modifying organic compounds.
- Surface Modification: Utilized for enhancing surface properties in materials science.
Interaction studies involving 1,2-diethoxy-1,1,2,2-tetramethyldisilane primarily focus on its reactivity with other organic compounds. These studies have shown that it can effectively participate in cross-coupling reactions and other transformations that involve silicon-based intermediates. The compound's ability to form stable bonds with various substrates makes it valuable in synthetic organic chemistry .
Several compounds share structural similarities with 1,2-diethoxy-1,1,2,2-tetramethyldisilane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | Contains dimethoxy groups instead of ethoxy groups | |
| Trimethylsilane | Simpler structure with only methyl groups | |
| Triethylsilane | Contains ethyl groups but lacks the complex structure |
Uniqueness
The unique aspect of 1,2-diethoxy-1,1,2,2-tetramethyldisilane lies in its dual ethoxy groups and tetramethylsilane framework. This configuration enhances its reactivity compared to simpler silanes and allows for diverse applications in chemical synthesis and material science.
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








